An In-depth Technical Guide to tert-Butyl (3S)-3-carbamoylmorpholine-4-carboxylate: Synthesis, Characterization, and Applications
An In-depth Technical Guide to tert-Butyl (3S)-3-carbamoylmorpholine-4-carboxylate: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Morpholine Scaffold
The morpholine ring is a privileged scaffold in modern drug discovery, prized for its favorable physicochemical properties.[1][2] Its presence can enhance aqueous solubility, improve metabolic stability, and provide a flexible yet conformationally constrained linker, making it a valuable component in the design of therapeutic agents targeting the central nervous system (CNS) and other biological systems.[1] The introduction of a carbamoyl (carboxamide) group at the 3-position, combined with the chiral integrity and the Boc-protecting group, creates a versatile building block for constructing complex molecules with specific stereochemical requirements. This guide addresses the absence of a direct commercial source for tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate by presenting a robust synthetic pathway from its corresponding carboxylic acid, a method accessible to proficient medicinal and organic chemists.
Core Compound Profile: The Starting Material
The synthesis of the target compound originates from a well-characterized and commercially available precursor: (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid .
CAS Number : 783350-37-8[3]
This chiral starting material serves as the foundational building block for the subsequent amidation. Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₇NO₅ | [3] |
| Molecular Weight | 231.25 g/mol | [3] |
| Appearance | White Powder | [4] |
| Melting Point | 169-173 °C | [4] |
| Chirality | (S)-enantiomer | [3] |
Synthesis of tert-Butyl (3S)-3-carbamoylmorpholine-4-carboxylate
The conversion of a carboxylic acid to a primary amide is a cornerstone transformation in organic synthesis. The primary challenge, particularly with N-Boc protected amino acid analogues, is to achieve efficient conversion under mild conditions that preclude racemization of the sensitive chiral center.
Rationale for the Synthetic Approach
The chosen method involves the activation of the carboxylic acid group followed by nucleophilic attack by an ammonia source. Standard peptide coupling reagents are ideal for this purpose as they are designed to operate under conditions that preserve stereochemical integrity. The EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) system is a widely adopted, reliable, and cost-effective choice for such transformations.[4]
The reaction proceeds through a well-established mechanism:
-
Activation: The carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
HOBt Adduct Formation: This intermediate readily reacts with HOBt to form an active ester. This step is crucial as it minimizes the risk of side reactions, such as the formation of N-acylurea byproducts, and helps to suppress racemization.
-
Aminolysis: The HOBt active ester is then cleanly displaced by ammonia to form the desired primary amide.
This workflow is illustrated in the diagram below.
Caption: Reaction workflow for EDC/HOBt mediated amidation.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity while maintaining the stereochemical integrity of the product.
Materials:
-
(3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)
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Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Ammonium chloride (NH₄Cl) (1.5 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (1.5 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids (approximately 0.2 M concentration with respect to the starting carboxylic acid).
-
Base Addition: Add DIPEA (3.0 eq) to the stirred solution. The base is crucial for neutralizing the EDC hydrochloride and the ammonium chloride in situ to generate free ammonia.
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting carboxylic acid.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x). This washing sequence is critical to remove unreacted reagents, DMF, and water-soluble byproducts.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate as a white solid.
Physicochemical and Spectroscopic Characterization (Predicted)
While experimental data for the final product is not publicly available, its properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₈N₂O₄ | - |
| Molecular Weight | 230.26 g/mol | - |
| Appearance | White to off-white solid | Based on typical appearance of similar amides. |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Common for Boc-protected polar molecules. |
| ¹H NMR (CDCl₃) | Peaks expected for Boc group (~1.4 ppm, 9H), morpholine ring protons (3.2-4.2 ppm, 7H), and amide protons (broad singlets, ~5.5-7.0 ppm, 2H). | Chemical shifts are approximate. |
| ¹³C NMR (CDCl₃) | Peaks expected for Boc methyls (~28 ppm), morpholine carbons (40-70 ppm), Boc quaternary carbon (~80 ppm), Boc carbonyl (~155 ppm), and amide carbonyl (~170 ppm). | Chemical shifts are approximate. |
| Mass Spec (ESI+) | Expected [M+H]⁺ at m/z 231.13, [M+Na]⁺ at m/z 253.11 | - |
Applications and Future Prospects in Drug Development
Morpholine derivatives are integral to many therapeutic agents, and the introduction of a primary carboxamide at a chiral center offers several strategic advantages for drug design.
-
Hydrogen Bonding: The primary amide group is an excellent hydrogen bond donor and acceptor, enabling strong and specific interactions with biological targets such as enzyme active sites or protein receptors.
-
Scaffold for Further Derivatization: The amide nitrogen can be further functionalized, or the entire carbamoylmorpholine unit can be incorporated as a key building block into larger, more complex molecules.
-
CNS Permeability: The overall polarity and hydrogen bonding capacity of the molecule are critical determinants of its ability to cross the blood-brain barrier. The morpholine scaffold is known to be favorable for CNS drug candidates.[1]
Given these features, tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate is a promising starting point for the synthesis of inhibitors for targets such as kinases, proteases, and G-protein coupled receptors, where precise stereochemistry and hydrogen bonding are critical for potency and selectivity.
The workflow for utilizing this building block in a drug discovery program is outlined below.
Caption: Drug discovery workflow utilizing the target compound.
Safety and Handling
Starting Material: (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319). May be harmful if swallowed and may cause respiratory irritation.[3][4]
-
Precautions: Handle in a fume hood wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Avoid inhalation of dust.[4]
Reagents:
-
EDC·HCl and HOBt: These reagents can be hazardous. HOBt, in particular, is known to be explosive under certain conditions.[5] Handle with care and follow all safety data sheet (SDS) recommendations.
-
DIPEA and DMF: These are standard laboratory solvents and bases. Handle in a well-ventilated area or fume hood.
Product: tert-Butyl (3S)-3-carbamoylmorpholine-4-carboxylate
-
The toxicological properties have not been fully investigated. It should be handled as a potentially hazardous substance. Standard laboratory safety procedures should be strictly followed.
Conclusion
While tert-butyl (3S)-3-carbamoylmorpholine-4-carboxylate may not possess a readily searchable CAS number, its strategic importance as a chiral building block is clear. This guide provides a reliable and detailed pathway for its synthesis from a commercially available precursor, empowering researchers to access this valuable compound. The robust EDC/HOBt-mediated amidation protocol ensures high yield and stereochemical fidelity, opening the door for its application in the synthesis of novel, structurally complex molecules for drug discovery and development. By understanding the synthesis and potential of this compound, scientists are better equipped to leverage the advantageous properties of the morpholine scaffold in their research programs.
References
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RSC Publishing. (2023, February 28). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. [Link]
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PubChem. (n.d.). (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. (n.d.). 4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information. [Link]
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MySkinRecipes. (n.d.). (S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
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ChemBK. (2024, April 9). tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]
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ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
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Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
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PubMed Central (PMC). (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
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ACS Publications. (n.d.). Direct Amidation of N-Boc- and N-Cbz-Protected Amines via Rhodium-Catalyzed Coupling of Arylboroxines and Carbamates. [Link]
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ACS Publications. (n.d.). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. [Link]
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The Sheppard Group. (2016, June 22). Direct amidation of unprotected amino acids using B(OCH2CF3)3. [Link]
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Taylor & Francis Online. (n.d.). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]
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E3S Web of Conferences. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
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